molecular formula C22H22O5 B2637406 methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate CAS No. 1033494-82-4

methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate

Cat. No.: B2637406
CAS No.: 1033494-82-4
M. Wt: 366.413
InChI Key: LMUCYKXICNGFAM-IWGRKNQJSA-N
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Description

Methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate is a conjugated α,β-unsaturated ester featuring two phenyl groups and a benzylidene moiety. Its structure includes a central methoxy-substituted acrylate ester backbone, with extended conjugation due to the (2E)-stereochemistry at both double bonds.

Properties

IUPAC Name

methyl (E)-2-[[(E)-2-methoxycarbonyl-3-phenylprop-2-enoxy]methyl]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-25-21(23)19(13-17-9-5-3-6-10-17)15-27-16-20(22(24)26-2)14-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCYKXICNGFAM-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)COCC(=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/COC/C(=C\C2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate” typically involves multi-step organic reactions. A common synthetic route might include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Esterification: Reacting the β-hydroxy ketone with methanol and an acid catalyst to form the ester.

    Methoxylation: Introducing a methoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate exhibits significant potential in drug development due to its structural features that may contribute to biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures possess anticancer properties. For example, derivatives of propanoates have been shown to inhibit tumor growth in various cancer cell lines. The presence of the methoxy and phenyl groups may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents .

Anti-inflammatory Effects

Compounds featuring enone functionalities have been documented for their anti-inflammatory effects. This compound may exhibit similar properties, making it a candidate for further investigation in inflammatory disease models .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions that highlight its utility as a synthetic intermediate.

Multi-step Synthesis

A notable synthetic route involves the reaction of phenylmethylidene derivatives with methoxy-substituted propanoyl compounds. This multi-step synthesis not only allows for the production of the target compound but also facilitates the exploration of related derivatives that may exhibit enhanced biological activity .

Table 1: Key Synthetic Steps for this compound

StepReaction TypeReagentsConditions
1CondensationBenzaldehyde derivative + Methoxy compoundReflux in organic solvent
2AlkylationAlkyl halide + BaseRoom temperature
3HydrolysisAcidic workupAqueous phase separation
4PurificationChromatographySolvent gradient

Industrial Applications

The unique chemical structure of this compound suggests potential applications in various industrial sectors.

Agrochemicals

Due to its bioactive properties, this compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific plant pathogens or pests could be evaluated through field trials .

Material Science

The compound's structural characteristics may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of “methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate” involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems. The phenyl groups may engage in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

(a) Methyl (2E)-2-({2-[(2E)-2-Benzylidene-3-methoxy-3-oxopropyl]-1,3-dioxoindan-2-yl}methyl)-3-phenylprop-2-enoate
  • Key Differences : This analogue incorporates a 1,3-dioxoindan-2-yl group, introducing additional steric bulk and electron-withdrawing effects compared to the target compound. The indan-dione moiety enhances planarity and may influence crystal packing .
  • Crystallography : Single-crystal X-ray studies (R factor = 0.044) reveal a syn-periplanar conformation across the C=C bonds, stabilized by weak C–H···O interactions. The dihedral angle between phenyl rings is 12.5°, contrasting with the target compound’s unsubstituted benzylidene group .
(b) Ethyl (2E)-2-Cyano-3-(4-methylphenyl)propanoate
  • Functional Groups: Replaces the methoxy and benzylidene groups with a cyano substituent and 4-methylphenyl ring. The cyano group increases polarity and reduces solubility in non-polar solvents .
  • Conformation : Syn-periplanar geometry (C4–C8–C9–C10 torsion angle = 3.2°) is observed, similar to the target compound, but the absence of conjugated double bonds limits extended π-delocalization .
(c) Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate
  • Heterocyclic Influence: The quinoxaline ring introduces hydrogen-bonding capability (N–H···O) and electron-deficient aromatic systems, altering reactivity in nucleophilic additions compared to the target compound’s benzylidene group .
  • Spectroscopy : IR peaks at 1680 cm⁻¹ (C=O) and 1654 cm⁻¹ (C=O lactam) suggest stronger electron withdrawal than the target compound’s ester carbonyls .

Physical and Spectroscopic Properties

Property Target Compound Ethyl Quinoxaline Derivative Coumoxystrobin
Molecular Formula C₃₁H₂₆O₆ C₂₁H₂₀N₂O₄ C₁₂H₁₃ClO₃
Melting Point Not reported 184–186°C Liquid at room temperature
IR (C=O stretch) ~1700–1720 cm⁻¹ (estimated) 1680, 1654 cm⁻¹ 1725 cm⁻¹ (ester)
NMR (δ, ppm) Aromatic H: ~7.0–7.8; Ester OCH₃: ~3.7 Quinoxaline H: 7.98–7.06; OCH₂: 4.11 Benzylidene H: ~7.5; ClCH₂: ~4.2

Biological Activity

Methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate, a member of the cinnamate family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including methoxy and phenyl moieties. Its molecular formula is C20H22O5C_{20}H_{22}O_5, and it exhibits significant lipophilicity due to its aromatic components, which may influence its bioavailability and interaction with biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. In vitro studies have demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various pathogens. Studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a natural antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

3. Anticancer Potential
this compound has been investigated for its anticancer properties. In vitro assays demonstrate its ability to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's efficacy is attributed to its modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantRadical scavenging; reduced oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study
    A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of several cinnamate derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Antimicrobial Efficacy
    In a clinical trial involving patients with bacterial infections, the compound was tested against standard antibiotics. It demonstrated comparable efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
  • Cancer Research
    A recent investigation into the anticancer properties of the compound revealed that it inhibited tumor growth in xenograft models of breast cancer. The study suggested that the compound's mechanism involves modulation of the PI3K/Akt signaling pathway, leading to enhanced apoptosis rates.

Q & A

What personal protective equipment (PPE) is recommended for handling this compound to ensure laboratory safety?

Level: Basic
Methodological Answer:

  • Respiratory Protection: Use a P95 (US) or P1 (EU EN 143) particulate respirator for low exposure. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators with cartridges .
  • Skin Protection: Wear impermeable gloves (e.g., nitrile) and a full-body protective suit rated for organic esters.
  • Eye Protection: Chemical goggles and face shields to prevent splashes.
  • Validation: Ensure PPE complies with NIOSH (US) or CEN (EU) standards.

How can researchers confirm the stereochemical configuration of the double bonds using X-ray crystallography?

Level: Advanced
Methodological Answer:

  • Single-Crystal Growth: Recrystallize the compound from a solvent like ethyl acetate/hexane to obtain high-quality crystals.
  • Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
  • Structure Refinement: Apply SHELXL-97 with full-matrix least-squares refinement. Key parameters include:
    • R factor: ≤ 0.05 (e.g., 0.030 in ).
    • Data-to-Parameter Ratio: > 15 (e.g., 16.2 in ).
  • Validation: Compare the E-configuration of double bonds with the crystallographic torsion angles (e.g., C=C-O-C dihedral angles) .

What analytical techniques are effective for assessing purity and structural integrity post-synthesis?

Level: Basic
Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient) to quantify purity (>95%).
  • NMR Spectroscopy: Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify ester carbonyl peaks (~170 ppm) and aromatic proton splitting patterns .
  • X-ray Diffraction: Confirm molecular geometry and detect crystalline impurities .

How should discrepancies between NMR and crystallographic data be resolved?

Level: Advanced
Methodological Answer:

  • Dynamic NMR Analysis: Check for temperature-dependent conformational changes (e.g., hindered rotation around ester groups).
  • Crystallographic Priority: X-ray data (e.g., bond lengths: C=O at 1.21 Å, C=C at 1.34 Å) override solution-state NMR ambiguities .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

What environmental exposure controls are necessary to prevent contamination?

Level: Basic
Methodological Answer:

  • Containment: Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Waste Disposal: Collect organic waste in sealed containers; avoid drainage discharge due to potential bioaccumulation risks .
  • Spill Management: Absorb with vermiculite and neutralize with 10% sodium bicarbonate.

How does the α,β-unsaturated ester conjugation influence reactivity?

Level: Advanced
Methodological Answer:

  • Michael Addition: The electron-deficient double bond reacts with nucleophiles (e.g., amines) at the β-position. Optimize pH (7–9) and solvent (THF) for regioselectivity .
  • Photostability: UV-Vis spectroscopy (λmax ~250 nm) monitors degradation; store in amber vials under inert gas .

What methodologies determine the log Pow, and what challenges arise?

Level: Advanced
Methodological Answer:

  • Shake-Flask Method: Partition between octanol and water (1:1 v/v), quantify via UV spectroscopy. Challenges include emulsion formation due to low water solubility.
  • Chromatographic Estimation: Use reverse-phase HPLC with a calibration curve (e.g., alkyl aryl ketones as standards).
  • Computational Prediction: Employ QSPR models (e.g., EPI Suite), but validate experimentally due to extended conjugation effects .

How is the reliability of X-ray structures critically evaluated?

Level: Advanced
Methodological Answer:

  • Data Quality: Ensure completeness (>99% to θ = 25°) and redundancy (>4 measurements per reflection) .
  • Refinement Metrics:
    • Rint: < 0.05 (e.g., 0.030 in ).
    • Goodness-of-Fit (GoF): ~1.0.
  • Residual Electron Density: < 0.5 eÅ3^{-3} in the final difference map .

What are the stability profiles under various storage conditions?

Level: Basic
Methodological Answer:

  • Short-Term: Stable at 25°C in dark, dry conditions for 6 months (TGA shows decomposition onset at 180°C) .
  • Long-Term: Store at -20°C under argon; monitor via periodic HPLC for ester hydrolysis (<2% degradation/year).

How to design a synthesis route for high stereoselectivity in the diene system?

Level: Advanced
Methodological Answer:

  • Wittig Reaction: Use stabilized ylides (e.g., Ph3_3P=CHCO2_2Me) to form (E)-alkenes. Control temperature (0–5°C) and solvent (dry DCM) .
  • Horner-Wadsworth-Emmons: Employ diethyl (methoxycarbonylmethyl)phosphonate for β-keto ester coupling (yield >75%, E:Z > 95:5) .
  • Purification: Chromatograph on silica gel (hexane/EtOAc 4:1) to isolate stereoisomers.

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